Chromium-51 edetate is a radiopharmaceutical compound used primarily in nuclear medicine to assess kidney function by measuring the glomerular filtration rate. It consists of radioactive chromium-51 isotopes complexed with edetic acid, also known as ethylenediaminetetraacetic acid (EDTA). This compound is administered intravenously, allowing for the evaluation of renal function through plasma clearance studies.
The synthesis of chromium-51 edetate typically involves the following methods:
The synthesis requires precise control over reaction conditions, including temperature, pH, and concentration of reactants. The final product must undergo purification processes to remove unreacted materials and ensure that it meets safety standards for clinical use.
The molecular structure of chromium-51 edetate consists of a central chromium atom coordinated by four carboxylate groups from the EDTA molecule. The structure can be represented as follows:
This chelation stabilizes the chromium ion and facilitates its biological interactions .
The molecular formula for chromium-51 edetate is , with a molar mass approximately 292.19 g/mol. The compound's stability and solubility are crucial for its effectiveness as a diagnostic agent.
Chromium-51 edetate primarily participates in coordination chemistry reactions where it interacts with biological molecules. The key reactions include:
The kinetics of these reactions can be influenced by factors such as temperature, ionic strength, and the presence of competing ligands. Understanding these parameters is essential for optimizing the use of chromium-51 edetate in clinical settings .
The mechanism by which chromium-51 edetate functions involves its administration into the bloodstream, followed by its filtration through the kidneys. The amount of radioactivity measured in urine samples correlates with glomerular filtration rate, providing a quantitative assessment of renal function.
Studies indicate that after administration, approximately 80% of the injected dose is excreted through urine within 24 hours, allowing for effective monitoring of kidney performance .
Chromium-51 edetate appears as a clear, colorless solution when prepared correctly. Its physical properties include:
Key chemical properties include:
Relevant analyses indicate that maintaining proper formulation conditions is critical for ensuring efficacy and safety during clinical applications .
Chromium-51 edetate has several significant applications in medical diagnostics:
These applications underscore the importance of chromium-51 edetate as a valuable tool in both clinical and research environments, contributing to improved patient management and understanding of renal physiology.
The adoption of Chromium-51 edetate (Cr-51 EDTA) as a glomerular filtration rate (GFR) marker represented a paradigm shift in renal function assessment. Prior to its introduction in the 1960s, inulin clearance served as the gold standard for GFR measurement. This polysaccharide required continuous intravenous infusion and precise urine collection over hours, making the procedure technically cumbersome and clinically impractical for routine use. The inherent limitations of inulin—including poor solubility, susceptibility to protein binding, and labor-intensive protocols—drove the search for radioactive tracers that could simplify GFR quantification [9].
Chromium-51 emerged as a solution due to its favorable nuclear properties:
The pivotal advantage of Cr-51 EDTA lay in its biological behavior. Studies confirmed its:
Validation studies in the 1970s established its diagnostic equivalence to inulin. A landmark investigation demonstrated a correlation coefficient of 0.98 between Cr-51 EDTA clearance and inulin clearance across diverse patient populations, including those with impaired renal function. This statistical equivalence, combined with the elimination of urine collection requirements (enabling plasma clearance methods), cemented its role as a clinical standard [1] [9].
Table 1: Evolution of GFR Tracers in Nuclear Medicine
Tracer | Era of Use | Collection Method | Key Limitations | Clinical Adoption |
---|---|---|---|---|
Inulin | 1940s-1960s | Continuous urine collection | Labor-intensive; requires steady-state infusion | Limited to specialized centers |
Chromium-51 EDTA | 1960s-present | Plasma sampling (1-3 samples) | Radiation exposure (minimal) | Widespread global adoption |
Technetium-99m DTPA | 1980s-present | Plasma or gamma camera | Shorter half-life (6 hrs); imaging capability | Dominant in renal scintigraphy |
The transition was further accelerated by industrial-scale production. Reactor-based neutron activation of natural chromium (Eq. 1) enabled reliable radiopharmaceutical supply:$${}^{50}\text{Cr} + n \rightarrow {}^{51}\text{Cr} \quad \text{(t}_{1/2} = 27.7 \text{ days)}$$This process yielded sodium chromate (Na₂⁵¹CrO₄), which was subsequently chelated with EDTA under controlled pH conditions (3.5–6.5) to form the stable diagnostic complex [1] [4]. By the late 1970s, Cr-51 EDTA had replaced inulin as the reference tracer for GFR measurement in Europe, Australia, and parts of Asia, though iodinated contrast agents remained alternatives in some regions [9].
The regulatory journey of Cr-51 EDTA reflects the evolution of radiopharmaceutical oversight. Initial approvals in European countries occurred in the late 1960s on a nation-by-nation basis. The UK's Medicines and Healthcare products Regulatory Agency (MHRA) granted early authorization for the compound as a "ready-to-use" injection, recognizing its superior stability over iodide-based alternatives. This decentralized approval phase lacked harmonized quality standards, leading to variability in specific activity and impurity profiles across manufacturers [4] [9].
A pivotal shift occurred with the European Medicines Agency (EMA) centralization. Key milestones included:
The International Committee for Standardization in Hematology played a complementary role in non-renal applications. Their 1983 guidelines standardized red blood cell labeling protocols using Cr-51 sodium chromate, indirectly validating the edetate form's safety through comparative studies. This facilitated FDA recognition of Cr-51 EDTA's equivalency, though full approval in the United States remained limited to specific institutions under investigational protocols [9].
Table 2: Key Regulatory Milestones for Chromium-51 Edetate
Year | Agency/Action | Scope | Impact on Standardization |
---|---|---|---|
1972 | Initial UK Product License | Quality control for Cr-51 EDTA injections | First national GMP requirements |
1987 | European Pharmacopoeia Monograph | Purity specifications (chemical/radionuclidic) | Harmonized testing methods across EU |
1995 | EMA Centralized Procedure | Mandatory GMP for manufacturing facilities | Eliminated national variations in production |
2003 | TGA ARTG Certification (Australia) | Recognition of EU standards | Enabled global supply chain integration |
2013 | REACH Annex XIV (Chromium VI) | Restrictions on chromium precursors | Forced supply chain audits for Na₂⁵¹CrO₄ |
Global standardization efforts faced challenges from evolving chemical regulations. The 2013 listing of hexavalent chromium (chromium trioxide) in REACH Annex XIV as a Substance of Very High Concern (SVHC) necessitated stringent documentation for sodium chromate-51, the essential precursor. Manufacturers implemented closed-reactor processes to minimize worker exposure during neutron activation, aligning with the 2018 IAEA Safety Standards (SSG-46) for radiopharmaceutical production [8].
Recent restrictions expanded under REACH Annex XVII (2024) now include 12 chromium(VI) compounds, directly impacting Cr-51 supply. The European Chemicals Agency (ECHA) extended deadlines to April 2025 to evaluate alternatives, acknowledging the critical medical need for diagnostic chromium. This regulatory tension highlights the compound's irreplaceable role: Despite the emergence of technetium-99m agents, Cr-51 EDTA remains preferred for reference GFR measurements in clinical trials due to its precision and low inter-laboratory variability (±3.2% in proficiency testing) [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7